molecular formula C17H18ClNO3S2 B2554670 ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 477504-68-0

ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2554670
CAS No.: 477504-68-0
M. Wt: 383.91
InChI Key: FIWRVDXLYQGURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Mechanism of Action

Preparation Methods

The synthesis of ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives such as:

  • Ethyl 2-aminothiophene-3-carboxylate
  • Ethyl 2-thiophenecarboxylate
  • 5-chloro-2-thiophenecarboxaldehyde

These compounds share structural similarities but differ in their functional groups and specific applications.

Properties

IUPAC Name

ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S2/c1-2-22-17(21)14-10-6-4-3-5-7-11(10)24-16(14)19-15(20)12-8-9-13(18)23-12/h8-9H,2-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWRVDXLYQGURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.